

Comparative analysis of N-(2-Hydroxyphenyl)picolinamide with other picolinamide isomers

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Compound of Interest

Compound Name: N-(2-Hydroxyphenyl)picolinamide

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A Comparative Analysis of N-(2-Hydroxyphenyl)picolinamide and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(2-

Hydroxyphenyl)picolinamide and its positional isomers, N-(3-Hydroxyphenyl)picolinamide and N-(4-Hydroxyphenyl)picolinamide. The objective is to furnish researchers, scientists, and drug development professionals with a detailed side-by-side comparison of their chemical properties, synthesis protocols, and biological activities, supported by available experimental data.

Introduction

Picolinamides, a class of compounds containing a pyridine-2-carboxamide scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a hydroxyphenyl group onto the amide nitrogen can modulate the molecule's physicochemical properties and its interaction with biological targets. The position of the hydroxyl group on the phenyl ring is a critical determinant of these properties, influencing factors such as hydrogen bonding potential, electronic distribution, and overall molecular



conformation. This guide will delve into the nuances of the ortho-, meta-, and parahydroxyphenyl isomers of picolinamide.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-Hydroxyphenyl)picolinamide** and its isomers is presented in the table below. It is important to note that while some experimental data is available, other values are computationally predicted.

Property	N-(2- Hydroxyphenyl)pic olinamide	N-(3- Hydroxyphenyl)pic olinamide	N-(4- Hydroxyphenyl)pic olinamide
IUPAC Name	N-(2- hydroxyphenyl)pyridin e-2-carboxamide	N-(3- hydroxyphenyl)pyridin e-2-carboxamide	N-(4- hydroxyphenyl)pyridin e-2-carboxamide
Molecular Formula	C12H10N2O2[1]	C12H10N2O2	C12H10N2O2
Molecular Weight	214.22 g/mol [1]	214.22 g/mol	214.22 g/mol
CAS Number	88530-99-8[1]	Not readily available	Not readily available
Appearance	White to off-white solid[1]		
Solubility	Soluble in DMSO (≥ 100 mg/mL)[1][2]		
pKa (Predicted)	11.14 ± 0.70[3]	-	
Boiling Point (Predicted)	381.7 ± 22.0 °C[3]	-	
Density (Predicted)	1.250 ± 0.06 g/cm ³ [3]	-	

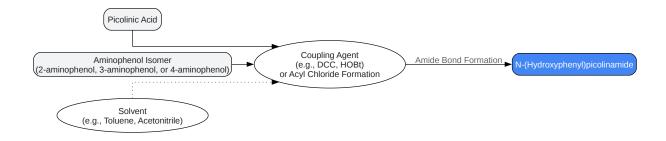
Synthesis and Experimental Protocols

The synthesis of N-(hydroxyphenyl)picolinamide isomers generally involves the formation of an amide bond between picolinic acid and the corresponding aminophenol. Several synthetic strategies can be employed.



General Synthesis Workflow

A common and reliable method for synthesizing these compounds is through the coupling of picolinic acid with the respective aminophenol isomer. This can be achieved using a variety of coupling agents or by activating the carboxylic acid.



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General synthesis workflow for N-(Hydroxyphenyl)picolinamide isomers.

Experimental Protocol: Synthesis of N-(4-Hydroxyphenyl) Aryl Amides

A representative protocol for the synthesis of N-(4-hydroxyphenyl) aryl amides involves the reaction of an aroyl chloride with 4-aminophenol.[4]

Materials:

- 4-Aminophenol
- Aroyl chloride (in this case, picolinoyl chloride)
- Acetonitrile
- Triethylamine



Procedure:

- Dissolve 4-aminophenol and the aroyl chloride in acetonitrile in a reaction flask.
- Cool the mixture to 0°C.
- Add dry triethylamine dropwise to the solution.
- Reflux the reaction mixture for 3-4 hours until the reaction is complete.
- After completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

A patent for 3-hydroxy-N-phenyl-picolinamide describes its synthesis by reacting 3-hydroxy-N-nitro-picolinamide with aniline, followed by recrystallization from isopropanol.[5] While this patent focuses on a derivative, it suggests a potential route for synthesizing the hydroxyphenyl isomers.

Comparative Biological Activity

Direct comparative studies on the biological activities of these three isomers are not extensively available in the public domain. However, based on the activities of related picolinamide and N-(4-hydroxyphenyl) derivatives, some potential therapeutic areas can be inferred.

Picolinamide derivatives have been investigated for a range of biological activities, including as potential antitumor agents.[6][7] For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines.[6][7]

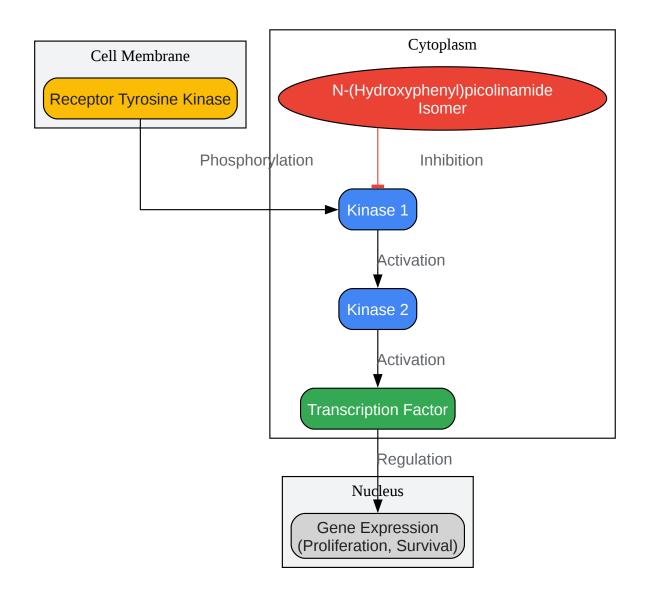
The N-(4-hydroxyphenyl) moiety is present in fenretinide (N-(4-hydroxyphenyl)retinamide), a synthetic retinoid that has been studied for its cancer chemopreventive and antiproliferative properties.[8] Studies have shown that the N-(4-hydroxyphenyl) portion of fenretinide contributes to its antioxidant and anticancer activities.[8]

Potential Signaling Pathway Involvement

Given the structural similarities to other biologically active picolinamides, these isomers could potentially modulate various signaling pathways. The specific pathway would depend on the



cellular target, which is yet to be fully elucidated for these specific compounds. A hypothetical signaling pathway that could be modulated by a picolinamide derivative acting as a kinase inhibitor is depicted below.



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Hypothetical signaling pathway potentially modulated by picolinamide isomers.

Conclusion



N-(2-Hydroxyphenyl)picolinamide and its meta and para isomers represent an interesting scaffold for further investigation in drug discovery. The position of the hydroxyl group is expected to significantly influence their biological activity and pharmacokinetic properties. While detailed comparative experimental data is currently limited, this guide provides a foundational overview based on available information for related compounds. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.

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